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molecular formula C11H9NO2S B178707 Methyl 2-phenylthiazole-5-carboxylate CAS No. 172678-68-1

Methyl 2-phenylthiazole-5-carboxylate

Cat. No. B178707
M. Wt: 219.26 g/mol
InChI Key: RRDBEPHWFIYCQH-UHFFFAOYSA-N
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Patent
US05656607

Procedure details

2.5 ml of acetyl chloride were added to a solution of 4.77 g of the acid of Stage B in 160 ml of methanol, and the mixture was refluxed for 18 hours. After evaporating to dryness under reduced pressure, the residue was taken up in ethyl acetate. The mixture was filtered and concentrated to a reduced volume. The crystals were separated off and the mother liquors were washed with sodium hydroxide. Extraction was carried out with ethyl acetate, followed by washing with water and evaporating to dryness. The 2 crystallized fractions were combined to obtain 4.54 g of the desired product melting at 108° C.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[C:5]1([C:11]2[S:12][C:13]([C:16]([OH:18])=[O:17])=[CH:14][N:15]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CO>[C:5]1([C:11]2[S:12][C:13]([C:16]([O:18][CH3:1])=[O:17])=[CH:14][N:15]=2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
4.77 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness under reduced pressure
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a reduced volume
CUSTOM
Type
CUSTOM
Details
The crystals were separated off
WASH
Type
WASH
Details
the mother liquors were washed with sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
evaporating to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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